Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of lithium salts It features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position and a carboxylate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid with a lithium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include low temperatures to control the reactivity of the lithium base and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The lithium ion can be replaced by other cations through metathesis reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Nucleophilic Addition: The carboxylate group can act as a nucleophile in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other metal salts or cation sources.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Nucleophilic Addition: Reagents such as alkyl halides or acyl chlorides can be used.
Major Products Formed
Substitution Reactions: Formation of new lithium salts or other metal carboxylates.
Coupling Reactions: Formation of biaryl compounds.
Nucleophilic Addition: Formation of esters or amides.
Scientific Research Applications
Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylate group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. The lithium ion can also play a role in modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- Lithium;4-(trifluoromethyl)pyridine-2-carboxylate
- Lithium;4-(trifluoromethyl)benzoate
- Lithium;4-(trifluoromethyl)phenylacetate
Uniqueness
Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the presence of the pyrimidine ring, which can engage in specific interactions with biological targets that are not possible with other similar compounds
Properties
IUPAC Name |
lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-4(11-3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLRHDRBAGFUMG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(N=C1C(F)(F)F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.